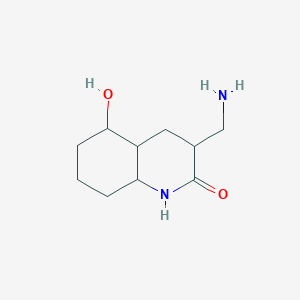
3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one is a complex organic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes an aminomethyl group, a hydroxyl group, and a decahydroquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydroquinolinone Core: This step involves the cyclization of a suitable precursor to form the decahydroquinolinone core. This can be achieved through a series of condensation and reduction reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Formaldehyde, primary or secondary amines.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Reduced derivatives with modified functional groups.
Substitution: New derivatives with substituted aminomethyl groups.
科学的研究の応用
3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Aminomethyl)-4-hydroxycoumarin: Studied for its retro-Mannich reaction and potential biological activities.
Uniqueness
3-(Aminomethyl)-5-hydroxy-decahydroquinolin-2-one is unique due to its specific combination of functional groups and its decahydroquinolinone core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1258649-54-5 |
|---|---|
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC名 |
3-(aminomethyl)-5-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H18N2O2/c11-5-6-4-7-8(12-10(6)14)2-1-3-9(7)13/h6-9,13H,1-5,11H2,(H,12,14) |
InChIキー |
UJFPYNKDUZQDFS-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CC(C(=O)N2)CN)C(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)

![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)
![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)

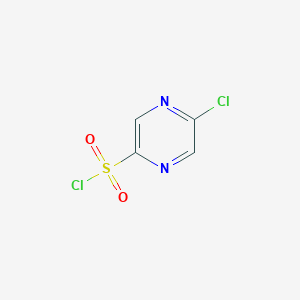
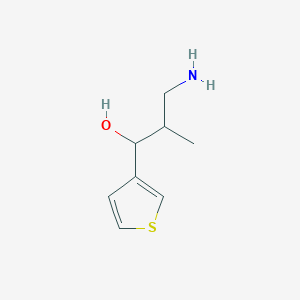

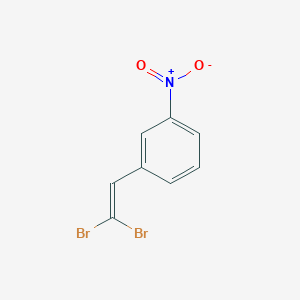
![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)
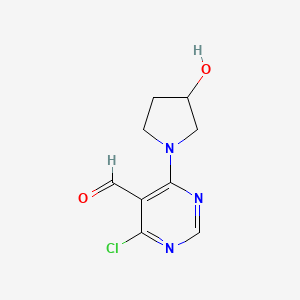
![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)

